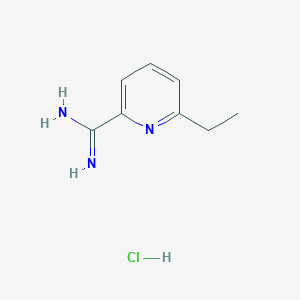

H-D-Phg-NH2.HCl

Übersicht

Beschreibung

Homochiral Porous Lanthanide Phosphonates

Homochiral porous lanthanide phosphonates have been synthesized, exhibiting unique structural and functional properties. These compounds, specifically [Ln(H2L)3].2H2O, where H3L is (S)-HO3PCH2-NHC4H7-CO2H and Ln represents various lanthanide ions such as Tb, Dy, Eu, and Gd, form a 3D supramolecular framework. This framework is constructed from 1D triple-strand helical chains, which are interconnected by phosphonate groups. The helical chains are further organized into 1D tubular channels along the c-axis, which contain helical water chains. These water chains can be removed, allowing the compounds to selectively adsorb gases like N2, H2O, and CH3OH. Additionally, compounds with Tb and Eu show strong green and red fluorescent emissions, respectively, which could be of interest for optical applications .

Hydrogen Bonding in HF-HCl

The hydrogen-bonded complex between HF and HCl has been studied using molecular beam electric resonance spectroscopy. The HF-HCl complex is slightly asymmetric and exhibits a unique bonding model that involves electron donation from the HOMO of one submolecule to the LUMO of the other. This model provides a qualitative understanding of complex formation between closed shell species, which is relevant for understanding the behavior of H-D-Phg-NH2.HCl in various environments .

Hydrated Clusters of Hydrogen Chloride

The molecular structures of hydrated clusters of HCl, denoted as HCl(H2O)n for n=1–5, have been investigated using density functional molecular orbital methods. The study reveals that the most stable structures for clusters with n=1–3 are of the proton nontransferred type, while for n=4, both proton nontransferred and proton transferred structures are nearly energetically equivalent. For n=5, all stable isomers are proton transferred. These findings are significant for understanding the behavior of H-D-Phg-NH2.HCl in aqueous environments, as they provide insight into the potential interactions and stability of such hydrated complexes .

Bimolecular Complexes of NH3 with Hydrides

An ab initio molecular orbital study has been conducted on the structures and energies of neutral and charged bimolecular complexes of NH3 with various hydrides, including ClH. The study provides detailed information on the hydrogen bonding characteristics and the effects of electron correlation on the stabilization of these complexes. This information is pertinent to the understanding of the chemical behavior of H-D-Phg-NH2.HCl, as it may form similar complexes .

Electronic Structure of NH3+HCl Reaction

The electronic structure of the reaction between NH3 and HCl to form NH4Cl has been studied using ab initio computations. The study considers the two reactants as one system and analyzes both charge transfer and hydrogen-bonding characteristics. This research is relevant for understanding the reaction mechanisms that H-D-Phg-NH2.HCl might undergo, as it provides a molecular-orbitals framework for such processes .

Ionic Dissociation in Water Clusters

The ionic dissociation of HCl in water clusters has been examined using various computational methods, including DFT, HF, and MP2. The study shows that HCl can form fully dissociated stable clusters with four water molecules, stabilized by the formation of six hydrogen bonds. This research is crucial for understanding the behavior of H-D-Phg-NH2.HCl in aqueous solutions, as it suggests a minimum number of water molecules required for stable ionic dissociation .

Influence of Basis Set on (H3N-HCl)

The influence of different basis sets on the calculated properties of the (H3N-HCl) complex has been investigated through ab initio calculations. The study highlights the importance of including polarization functions and diffuse shells in accurately predicting the interaction between subunits. This research is significant for computational studies of H-D-Phg-NH2.HCl

Wissenschaftliche Forschungsanwendungen

Solvent Extraction and Ion Interaction

Research by El-eswed et al. (2014) on organophosphorus ligands, including phenylphosphonic acids, in solvent extraction processes highlights the significance of understanding chemical interactions for efficient extraction methods. This study underscores the importance of chemical reactivity and extraction mechanisms, which are relevant in the context of compounds like H-D-Phg-NH2.HCl for their potential roles in similar extraction and ion-exchange processes (El-eswed et al., 2014).

Surface Reactivity and Catalysis

A study on the anchoring of nanoparticles on amine-modified mesoporous SiO2 for hydrogen production from formic acid by Luo et al. (2020) presents an example of how compounds with amine groups can be utilized in catalysis and surface chemistry. This work illustrates the broader application of amine-functionalized materials in catalysis, potentially relevant to the functional groups present in H-D-Phg-NH2.HCl (Luo et al., 2020).

Environmental Applications

Feng et al. (2021) investigated the application of hydrothermal carbonization aqueous products in agriculture, focusing on ammonia volatilization and nitrogen use efficiency. This study highlights the environmental and agricultural implications of nitrogen-containing compounds, which could be an area of application for compounds like H-D-Phg-NH2.HCl, particularly in understanding nitrogen dynamics in soil (Feng et al., 2021).

Safety And Hazards

The safety data sheet for H-PHG-NH2 HCL indicates that it is harmful if swallowed or in contact with skin . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

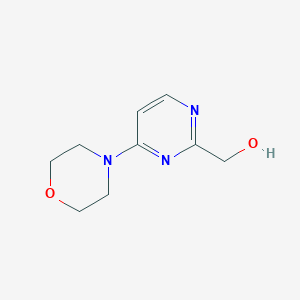

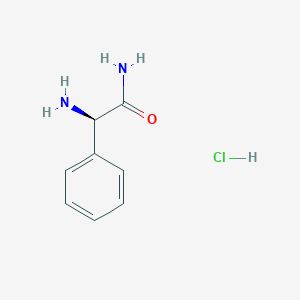

IUPAC Name |

(2R)-2-amino-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584195 | |

| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Phg-NH2.HCl | |

CAS RN |

63291-39-4 | |

| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-Amino-2-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)